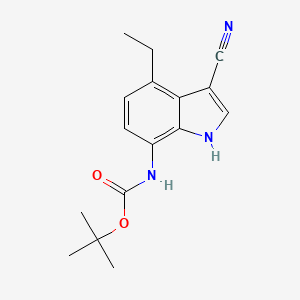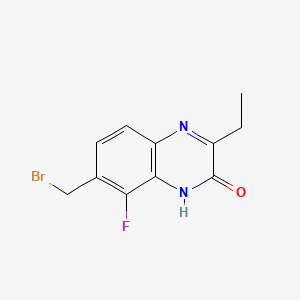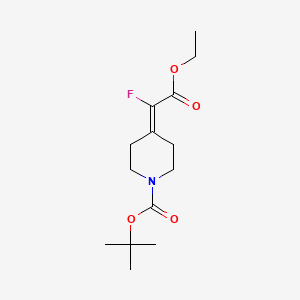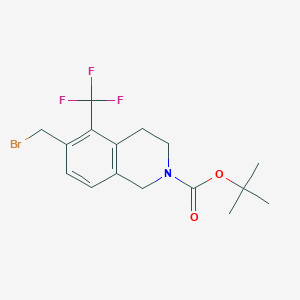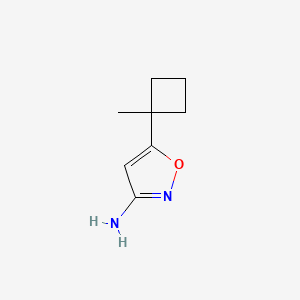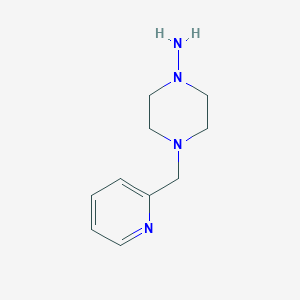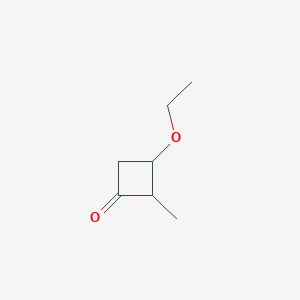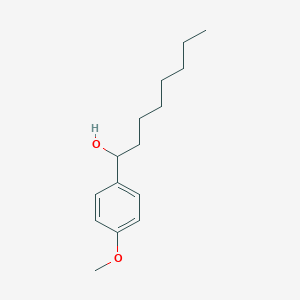
1-(4-Methoxyphenyl)octan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)octan-1-ol is an organic compound with the molecular formula C15H24O2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an octanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Methoxyphenyl)octan-1-ol can be synthesized through several methods. One common approach involves the methylation of phenolic lipids, followed by hydroxylation and oxidation reactions. For instance, the methylation of cardanol methyl ether, followed by hydroxylation with performic acid and oxidation with periodic acid, can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the oligomerization of ethylene using triethylaluminium, followed by oxidation of the alkylaluminium products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)octan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Performic acid and periodic acid are commonly used for oxidation reactions.
Reduction: Sodium borohydride is often employed for reduction reactions.
Substitution: Various catalysts and reagents can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 1-(4-Methoxyphenyl)octanoic acid.
Reduction: Different alcohol derivatives.
Substitution: Compounds with substituted functional groups on the phenyl ring.
Scientific Research Applications
1-(4-Methoxyphenyl)octan-1-ol has diverse applications in scientific research:
Chemistry: It is used as a reference standard in pharmaceutical testing.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its pharmacological effects and potential therapeutic applications.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)octan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by neutralizing free radicals and preventing oxidative stress . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)octan-1-ol can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)octan-1-ol: Similar structure but with the methoxy group in a different position.
4-Methoxyamphetamine: Shares the methoxyphenyl group but has a different overall structure and pharmacological profile.
Uniqueness: this compound is unique due to its specific combination of a methoxyphenyl group and an octanol chain, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C15H24O2 |
|---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)octan-1-ol |
InChI |
InChI=1S/C15H24O2/c1-3-4-5-6-7-8-15(16)13-9-11-14(17-2)12-10-13/h9-12,15-16H,3-8H2,1-2H3 |
InChI Key |
JMNWCIKIRDIJBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C1=CC=C(C=C1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-Nitrospiro[cyclopropane-1,3'-indoline]-2'-one](/img/structure/B13906168.png)
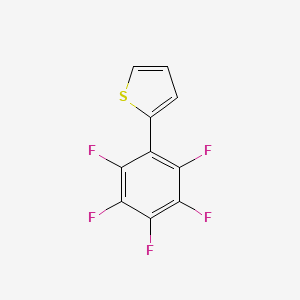
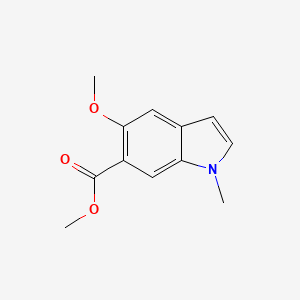
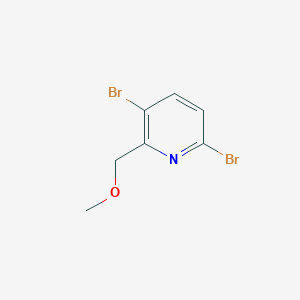
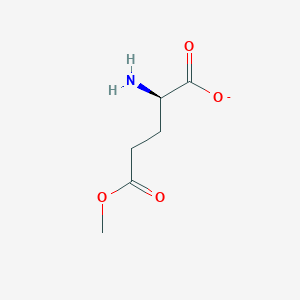
![(1R,4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B13906190.png)
![Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13906193.png)
